

Comparative Analysis of Sulfluramid Biotransformation Across Species: A Guide for Researchers

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Compound of Interest

Compound Name: *Sulfluramid*

Cat. No.: *B1681785*

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A comprehensive examination of the metabolic fate of the insecticide **Sulfluramid** (N-ethyl perfluorooctane sulfonamide, N-EtFOSA) reveals significant species-dependent variations in biotransformation pathways and rates. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals, focusing on key metabolic products, enzymatic drivers, and cellular responses across mammals, fish, insects, and microorganisms.

Sulfluramid, a perfluorinated organic compound, undergoes metabolic transformation in various organisms, primarily through N-dealkylation to form perfluorooctane sulfonamide (FOSA), which is subsequently converted to the persistent and toxic perfluorooctane sulfonate (PFOS). The efficiency and predominant pathways of this biotransformation, however, differ significantly among species, influencing the compound's bioaccumulation potential and toxicity profile.

Quantitative Analysis of Sulfluramid Biotransformation

The metabolic conversion of **Sulfluramid** and its primary metabolites varies considerably across different biological systems. The following tables summarize key quantitative data from available studies.

Species/System	Matrix	Half-life (t _{1/2}) of Sulfluramid	Key Metabolites	Metabolite Yield (%)	Reference
Rat (in vivo)	Whole body	Not specified	FOSA, PFOS	Not specified	[1]
Common Carp (in vivo)	Whole body	6.7 days (for PFOSA)	PFOS	Not specified	
Earthworm (in vivo)	Whole body	Not specified	FOSAA, FOSA, PFOS	FOSA as predominant	[2]
Wetland Microcosm (aerobic)	Water/Sediment	0.51 days	PFOS	85.1 mol% after 91 days	[3][4]
Soil-Carrot Mesocosm	Soil	Not specified	FOSAA, FOSA, PFOS, PFOA	PFOS: up to 34% (technical standard), up to 277% (commercial bait)	[5]

Table 1: Comparative in vivo and environmental biotransformation of **Sulfluramid**.

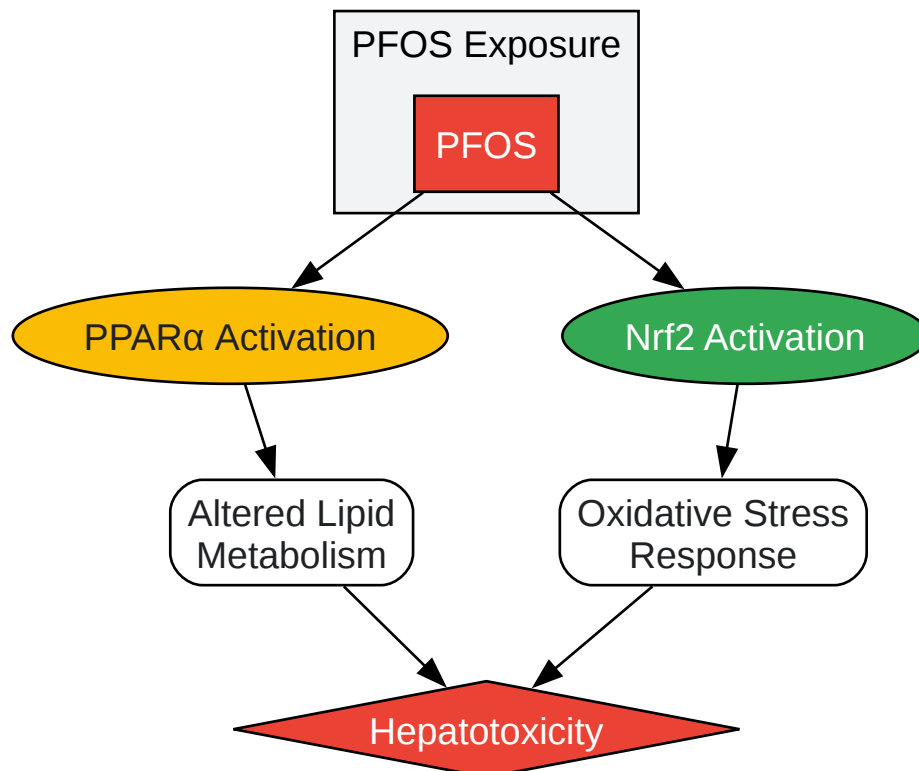
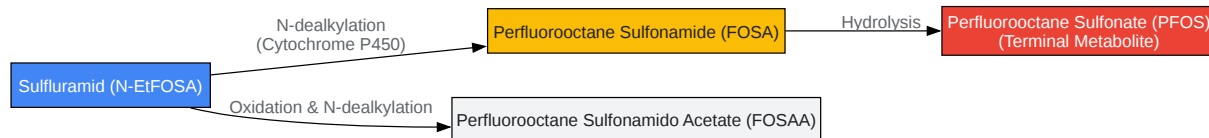
Species	In Vitro System	Enzyme(s) Implicated	Kinetic Parameters (for a related compound, N-EtFOSE)	Reference
Rat	Liver Microsomes	CYP3A2, CYP2C11, CYP2B1 (major)	Not available for Sulfluramid	
Human	Expressed P450s	CYP2C19, CYP3A4/5	CYP2C19: Km (low), high specific activity; CYP3A5: lower efficiency than CYP2C19	

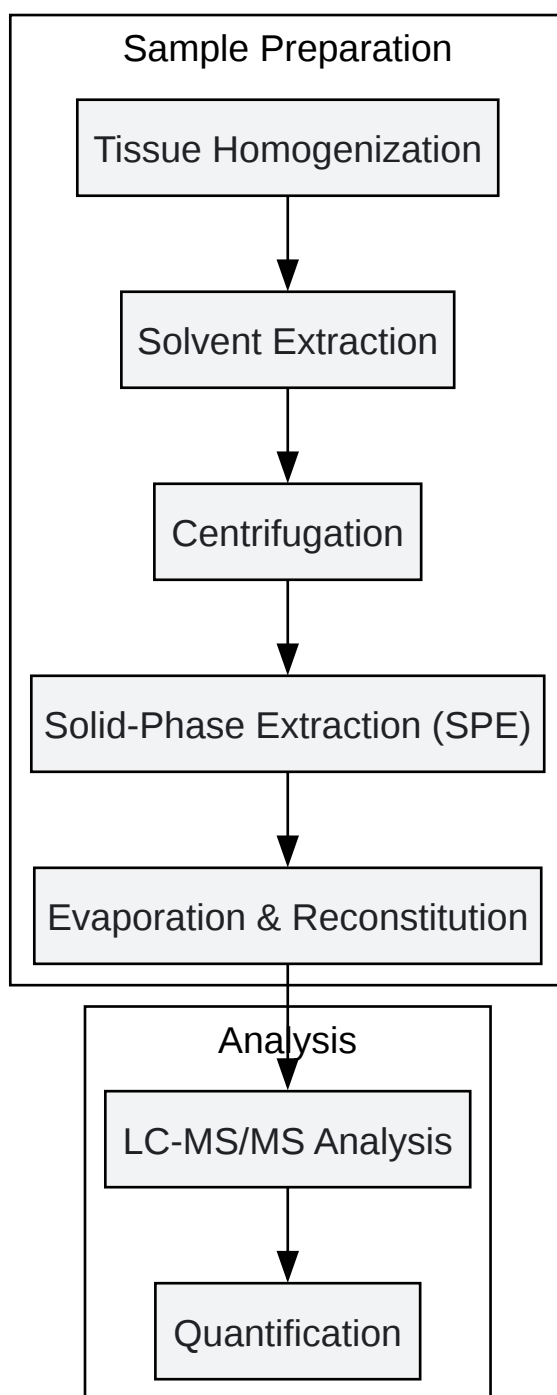
Table 2: In vitro metabolism of **Sulfluramid** and related compounds, highlighting the role of Cytochrome P450 enzymes.

Biotransformation Pathways and Enzymology

The primary metabolic pathway for **Sulfluramid** across most studied species involves a two-step enzymatic process. The initial and often rate-limiting step is the N-dealkylation of the parent compound, **Sulfluramid** (N-EtFOSA), to form perfluorooctane sulfonamide (FOSA). This is followed by the hydrolysis of the sulfonamide group in FOSA to produce the terminal and persistent metabolite, perfluorooctane sulfonate (PFOS). Another metabolite, perfluorooctane sulfonamido acetate (FOSAA), has also been identified, particularly in invertebrates and environmental systems.^{[2][5]}

Studies on a closely related compound, N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE), have provided significant insights into the specific enzymes involved, which are likely analogous for **Sulfluramid**. In rats, the N-deethylation is primarily catalyzed by cytochrome P450 (CYP) isoforms CYP3A2, CYP2C11, and CYP2B1. In humans, the key enzymes identified are CYP2C19 and CYP3A4/5. The higher efficiency of CYP2C19, characterized by a low Michaelis-Menten constant (Km), suggests a high affinity for the substrate.





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